molecular formula C21H22ClN3O4S2 B2980953 4-(azepan-1-ylsulfonyl)-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)benzamide CAS No. 886948-09-0

4-(azepan-1-ylsulfonyl)-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2980953
CAS No.: 886948-09-0
M. Wt: 479.99
InChI Key: KABIDPZFJLZQQX-UHFFFAOYSA-N
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Description

4-(Azepan-1-ylsulfonyl)-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)benzamide is a benzamide derivative featuring a benzo[d]thiazole core substituted with a 7-chloro-4-methoxy group and a 4-(azepan-1-ylsulfonyl)benzamide moiety. The azepane (7-membered saturated ring) sulfonyl group contributes to its unique physicochemical properties, including enhanced lipophilicity and steric bulk, which may influence binding affinity to biological targets. The 7-chloro and 4-methoxy substituents on the benzothiazole ring likely modulate electronic effects and metabolic stability .

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O4S2/c1-29-17-11-10-16(22)19-18(17)23-21(30-19)24-20(26)14-6-8-15(9-7-14)31(27,28)25-12-4-2-3-5-13-25/h6-11H,2-5,12-13H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABIDPZFJLZQQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(azepan-1-ylsulfonyl)-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)benzamide, with the CAS number 886948-09-0, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H22ClN3O4S2C_{21}H_{22}ClN_{3}O_{4}S_{2}, with a molecular weight of 480.0 g/mol. The structure features an azepane ring, a sulfonamide group, and a benzo[d]thiazole moiety, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC21H22ClN3O4S2
Molecular Weight480.0 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

The compound's mechanism of action has not been extensively detailed in the literature; however, its structural components suggest potential interactions with various biological targets. The presence of the sulfonamide group may confer antibacterial properties, while the benzo[d]thiazole moiety could be involved in modulating receptor activity.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit diverse pharmacological effects, including:

  • Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties.
  • Anticancer Potential : Benzo[d]thiazole derivatives have shown promise in inhibiting cancer cell proliferation.

Case Studies and Research Findings

A limited number of studies specifically address the biological activity of this compound. However, related compounds have provided insights into potential effects:

  • Antinociceptive Activity : A study on structurally similar compounds revealed that they acted as full agonists at delta opioid receptors, suggesting potential pain-relieving properties .
  • Antitumor Activity : Research on benzo[d]thiazole derivatives indicated their ability to induce apoptosis in cancer cells, highlighting a possible mechanism for anticancer activity .

Comparison with Similar Compounds

Compound 1 : 4-(Azepan-1-ylsulfonyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide (CAS: 304864-52-6)

  • Molecular Formula : C₂₈H₂₇N₃O₄S₂
  • Key Features: Replaces the 7-chloro-4-methoxybenzothiazole with a 4-(4-phenoxyphenyl)thiazole group.
  • Properties: Higher molecular weight (533.7 g/mol) and XLogP3 value (5.7) compared to the target compound, suggesting increased lipophilicity. The phenoxyphenyl substituent may enhance π-π stacking interactions in biological systems .

Compound 2 : N-(4-Methoxy-7-morpholinobenzo[d]thiazol-2-yl)-4-fluorobenzamide (TOZ5)

  • Key Features: Substitutes azepane sulfonyl with a fluorine atom and replaces the chloro group with a morpholino ring.
  • Properties: The morpholino group improves solubility due to its polar nature, while fluorine enhances metabolic stability.

Sulfonyl Group Modifications

Compound 3 : N-(4-(2,5-Dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (2D216)

  • Key Features : Replaces azepane with a piperidine (6-membered ring) sulfonyl group.
  • Biological Activity : Demonstrated potent NF-κB activation in TLR adjuvant studies, suggesting that smaller sulfonyl rings (piperidine vs. azepane) may optimize steric compatibility with target proteins .

Benzamide vs. Alternative Amides

Compound 4 : N-[4-(2-Pyridyl)thiazol-2-yl]cyclopentanamide

  • Key Features : Replaces benzamide with cyclopentanamide.
  • Biological Activity: Retained micromolar adenosine receptor affinity, indicating that non-aromatic amides can maintain target engagement. This contrasts with benzamide derivatives, where aromaticity may enhance binding through planar interactions .

Table 1: Key Properties of Target Compound and Analogs

Compound Name Molecular Weight (g/mol) XLogP3 Melting Point (°C) Synthetic Yield (%)
Target Compound* ~550 (estimated) ~6.0 Not reported 78–90 (analog range)
4-(Azepan-1-ylsulfonyl)-N-[4-(4-phenoxyphenyl)thiazol-2-yl]benzamide 533.7 5.7 Not reported Not reported
TOZ5 ~450 (estimated) ~3.5 Not reported 45
2D216 ~480 (estimated) ~4.2 Not reported Not reported

*Estimated based on analogs in , and 12.

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